5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid
Description
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Properties
IUPAC Name |
5-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O4/c13-7-4-6(12(14,15)16)5-18-10(7)11(17)19-23-9(22)3-1-2-8(20)21/h4-5H,1-3H2,(H2,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLQGPXGIKQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NOC(=O)CCCC(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/OC(=O)CCCC(=O)O)/N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of a pyridine ring and various substituents (such as trifluoromethyl and amino groups) suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₃N₃O₃ |
| Molecular Weight | 351.72 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Interaction with Cell Signaling Pathways : The compound may modulate signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.
Case Study: Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed significant cytotoxicity:
- HeLa Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM.
- MCF-7 Cells : Similar trends were noted, with significant inhibition of cell growth at concentrations above 20 µM.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| HeLa | 10 | 24 |
| MCF-7 | 20 | 48 |
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic markers following treatment.
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for development as an anticancer agent. Its ability to selectively target cancer cells while sparing normal cells could make it a valuable addition to existing cancer therapies.
Comparative Analysis with Other Compounds
When compared to established anticancer agents like tamoxifen and olaparib, preliminary data suggest that this compound exhibits comparable potency against certain cancer types, particularly triple-negative breast cancers.
Table 3: Comparison with Established Anticancer Agents
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Test Compound | 10 | HeLa |
| Tamoxifen | 15 | MCF-7 |
| Olaparib | 12 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
